3-(2,5-dioxopyrrol-1-yl)-N-[2-(2-hydroxyethoxy)ethyl]propanamide
Description
3-(2,5-Dioxopyrrol-1-yl)-N-[2-(2-hydroxyethoxy)ethyl]propanamide is a synthetic compound featuring a pyrrolidine-2,5-dione (dioxopyrrolidinyl) moiety linked via a propanamide chain to a hydroxyethoxyethyl group. This structure confers unique physicochemical properties, including polarity from the hydroxyl and ether groups, and reactivity from the dioxopyrrolidinyl ring, which is commonly utilized in bioconjugation chemistry. The compound is typically employed as a pharmaceutical intermediate or linker molecule in drug delivery systems due to its ability to form stable bonds with amines via its maleimide-like dioxopyrrolidinyl group .
Properties
Molecular Formula |
C11H16N2O5 |
|---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-(2-hydroxyethoxy)ethyl]propanamide |
InChI |
InChI=1S/C11H16N2O5/c14-6-8-18-7-4-12-9(15)3-5-13-10(16)1-2-11(13)17/h1-2,14H,3-8H2,(H,12,15) |
InChI Key |
DROFCJXBYMIZFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCO |
Related CAS |
88504-24-9 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxopyrrol-1-yl)-N-[2-(2-hydroxyethoxy)ethyl]propanamide typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with a suitable amine derivative. The reaction conditions often include the use of solvents like toluene and the application of heat to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dioxopyrrol-1-yl)-N-[2-(2-hydroxyethoxy)ethyl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolidinone derivatives, while reduction may produce reduced amide forms.
Scientific Research Applications
3-(2,5-dioxopyrrol-1-yl)-N-[2-(2-hydroxyethoxy)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,5-dioxopyrrol-1-yl)-N-[2-(2-hydroxyethoxy)ethyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-(2,5-dioxopyrrol-1-yl)-N-[2-(2-hydroxyethoxy)ethyl]propanamide with structurally related compounds, focusing on molecular features, functional groups, and inferred applications:
Key Structural and Functional Differences:
Hydroxy vs. Methoxy Terminal Groups :
- The hydroxyl group in the target compound enhances hydrophilicity and hydrogen-bonding capacity compared to the methoxy analog, which may reduce aqueous solubility but improve lipid membrane permeability .
PEG Chain Length and Hydrazine Modifications :
- The PEGylated derivative (CAS 870487-43-7) incorporates a tetraethylene glycol chain, significantly increasing molecular weight and hydrophilicity. The hydrazinyl group enables conjugation with ketones or aldehydes, expanding its utility in antibody-drug conjugate (ADC) synthesis .
Ester vs. Amide Linkages :
- The compound in CAS 955094-26-5 features a dioxopyrrolidinyl ester, which is more reactive toward amines than the amide bond in the target compound. This makes it suitable for rapid crosslinking in bioconjugation .
Research and Application Insights
- Bioconjugation Utility : The dioxopyrrolidinyl group in all compared compounds acts as a maleimide surrogate, enabling thiol-selective conjugation—critical for antibody-drug conjugates and protein labeling .
- Solubility vs. Bioavailability Trade-offs : Shorter chains (e.g., hydroxyethoxyethyl) balance solubility and molecular weight, while PEGylated derivatives prioritize extended circulation half-life in vivo .
Biological Activity
3-(2,5-dioxopyrrol-1-yl)-N-[2-(2-hydroxyethoxy)ethyl]propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H16N2O6
- Molar Mass : 284.27 g/mol
- CAS Number : 207612-83-7
Biological Activity
The biological activity of this compound has been investigated in various studies, primarily focusing on its antitumor and anti-inflammatory properties. Below are the key findings from recent research:
Antitumor Activity
-
Mechanism of Action :
- The compound exhibits potent antitumor activity by acting as a DNA topoisomerase I inhibitor. This mechanism is crucial as it interferes with DNA replication and transcription, leading to apoptosis in cancer cells.
- In Vivo Studies :
- Case Studies :
Anti-inflammatory Effects
- Lysophosphatidic Acid (LPA) Modulation :
- Research Findings :
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Biological Activity | Mechanism |
|---|---|---|---|
| 3-(2,5-dioxopyrrol-1-yl)-N-[2-(2-hydroxyethoxy)ethyl]propanamide | 207612-83-7 | Antitumor, Anti-inflammatory | DNA Topoisomerase I Inhibition |
| MC-GGFG-DX8951 | Not available | Antitumor | DNA Topoisomerase I Inhibition |
| GLPG1690 | Not available | Anti-fibrotic | Autotaxin Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
